3-(Benzyloxy)-6-bromo-2-chlorophenol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(Benzyloxy)-6-bromo-2-chlorophenol is an organic compound that features a benzyl ether group attached to a phenol ring, which is further substituted with bromine and chlorine atoms
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Benzyloxy)-6-bromo-2-chlorophenol typically involves multiple steps, starting from commercially available precursorsThe reaction conditions often involve the use of solvents like dichloromethane or ethanol, and catalysts such as potassium carbonate .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions to ensure high yield and purity, and employing continuous flow reactors to enhance efficiency and safety.
Chemical Reactions Analysis
Types of Reactions
3-(Benzyloxy)-6-bromo-2-chlorophenol can undergo various chemical reactions, including:
Oxidation: This reaction can convert the phenol group into a quinone derivative.
Reduction: The bromine and chlorine substituents can be reduced under specific conditions.
Substitution: The benzyloxy group can be replaced with other substituents through nucleophilic aromatic substitution.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Catalysts such as palladium on carbon (Pd/C) in the presence of hydrogen gas.
Substitution: Nucleophiles like sodium methoxide or sodium ethoxide in polar aprotic solvents.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the phenol group would yield a quinone, while substitution reactions could introduce various functional groups in place of the benzyloxy group.
Scientific Research Applications
3-(Benzyloxy)-6-bromo-2-chlorophenol has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Potential use in the study of enzyme interactions and inhibition.
Medicine: Investigated for its potential pharmacological properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes
Mechanism of Action
The mechanism of action of 3-(Benzyloxy)-6-bromo-2-chlorophenol involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The pathways involved can include the disruption of cellular processes such as DNA replication or protein synthesis .
Comparison with Similar Compounds
Similar Compounds
3-(Benzyloxy)-2-chlorophenol: Lacks the bromine substituent, which may affect its reactivity and applications.
3-(Benzyloxy)-6-chlorophenol: Similar structure but with different halogen substituents, leading to variations in chemical behavior.
4-(Benzyloxy)-2-chlorophenol: Positional isomer with different substitution pattern, influencing its chemical properties
Uniqueness
3-(Benzyloxy)-6-bromo-2-chlorophenol is unique due to the presence of both bromine and chlorine substituents on the phenol ring, which can significantly influence its reactivity and potential applications. The combination of these substituents with the benzyloxy group provides a versatile scaffold for further chemical modifications and research applications.
Properties
Molecular Formula |
C13H10BrClO2 |
---|---|
Molecular Weight |
313.57 g/mol |
IUPAC Name |
6-bromo-2-chloro-3-phenylmethoxyphenol |
InChI |
InChI=1S/C13H10BrClO2/c14-10-6-7-11(12(15)13(10)16)17-8-9-4-2-1-3-5-9/h1-7,16H,8H2 |
InChI Key |
ZYLCPBYWMJMNRG-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)COC2=C(C(=C(C=C2)Br)O)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.